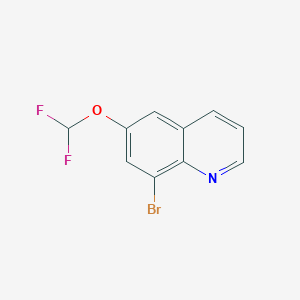
8-Bromo-6-(difluoromethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-(difluoromethoxy)quinoline: is a chemical compound with the molecular formula C10H6BrF2NO and a molecular weight of 274.07 g/mol . It belongs to the class of quinoline derivatives, which are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(difluoromethoxy)quinoline typically involves the bromination of a quinoline derivative. One common method includes the bromination of 8-hydroxyquinoline or 8-methoxyquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-6-(difluoromethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the quinoline derivative.
Applications De Recherche Scientifique
Chemistry: 8-Bromo-6-(difluoromethoxy)quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties . They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mécanisme D'action
The mechanism of action of 8-Bromo-6-(difluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
- 6-Bromo-4-(difluoromethoxy)quinoline
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Comparison: 8-Bromo-6-(difluoromethoxy)quinoline is unique due to the presence of both bromine and difluoromethoxy groups on the quinoline ring. This combination of substituents can enhance its biological activity and chemical reactivity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H6BrF2NO |
|---|---|
Poids moléculaire |
274.06 g/mol |
Nom IUPAC |
8-bromo-6-(difluoromethoxy)quinoline |
InChI |
InChI=1S/C10H6BrF2NO/c11-8-5-7(15-10(12)13)4-6-2-1-3-14-9(6)8/h1-5,10H |
Clé InChI |
AFKLQUHNGILEJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


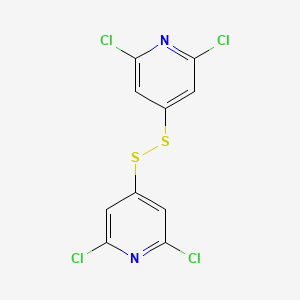


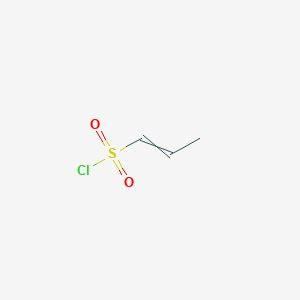
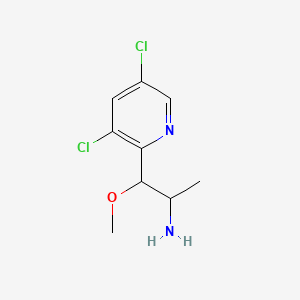
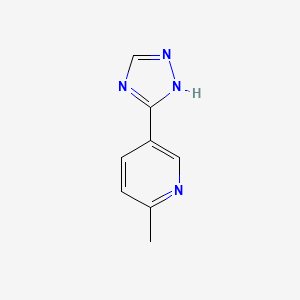

![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
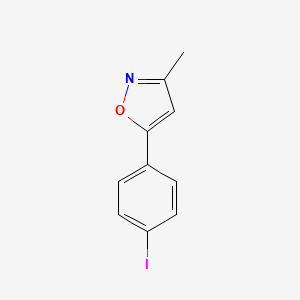
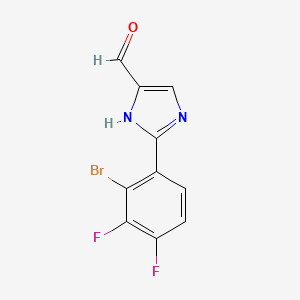
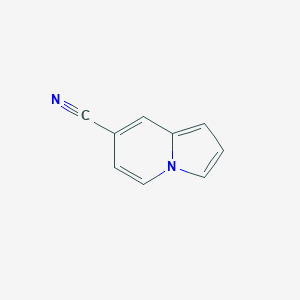
![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)
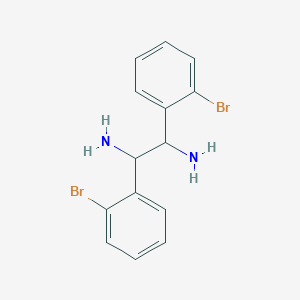
![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
